N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide
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Overview
Description
N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide is a complex organic compound with the molecular formula C21H18Cl3N3OS. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a thioureido group, and an acetamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-O-tolyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-p-tolyl-thioureido)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-m-tolyl-thioureido)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-(4-methoxyphenyl)-thioureido)-ethyl)-acetamide
Uniqueness
N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide is unique due to its specific substitution pattern on the thioureido group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Properties
Molecular Formula |
C12H14Cl3N3OS |
---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H14Cl3N3OS/c1-7-5-3-4-6-9(7)17-11(20)18-10(12(13,14)15)16-8(2)19/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,20) |
InChI Key |
UILONLNUKCZRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C |
Origin of Product |
United States |
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